Isoasatone A

Description

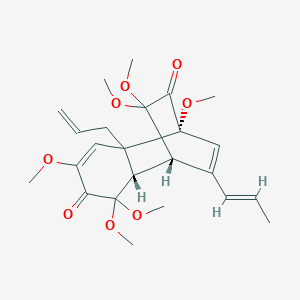

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32O8 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

(1S,2S,8R)-3,3,5,8,10,10-hexamethoxy-11-[(E)-prop-1-enyl]-7-prop-2-enyltricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione |

InChI |

InChI=1S/C24H32O8/c1-9-11-15-13-22(28-4)20(26)23(29-5,30-6)17(15)18-21(22,12-10-2)14-16(27-3)19(25)24(18,31-7)32-8/h9-11,13-14,17-18H,2,12H2,1,3-8H3/b11-9+/t17-,18+,21?,22+/m1/s1 |

InChI Key |

JSAXPXNTZVWWDV-PGNHJLLYSA-N |

Isomeric SMILES |

C/C=C/C1=C[C@@]2(C(=O)C([C@H]1[C@H]3C2(C=C(C(=O)C3(OC)OC)OC)CC=C)(OC)OC)OC |

Canonical SMILES |

CC=CC1=CC2(C(=O)C(C1C3C2(C=C(C(=O)C3(OC)OC)OC)CC=C)(OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Isoasatone A: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoasatone A is a naturally occurring neolignan, a class of phenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its isolation, and a summary of its known biological properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source

This compound was first isolated from the plant Heterotropa takaoi M., a species belonging to the family Aristolochiaceae.[1] This plant genus, along with the closely related Asarum genus, is a rich source of various bioactive lignans and neolignans.[2]

Isolation Protocol

Experimental Workflow

The isolation of this compound from Heterotropa takaoi M. would typically involve a multi-step process including extraction, fractionation, and chromatography.

Caption: A generalized workflow for the isolation of this compound.

Detailed Methodologies

1. Plant Material Collection and Preparation:

-

The roots and rhizomes of Heterotropa takaoi M. are collected and air-dried.

-

The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction with an organic solvent. Methanol or acetone are commonly used solvents for extracting lignans and neolignans.

-

The extraction can be performed at room temperature by maceration or with heating under reflux.

-

The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

3. Fractionation:

-

The crude extract is typically suspended in water and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity.

-

A common sequence includes hexane (to remove non-polar compounds), followed by ethyl acetate (which would likely contain this compound), and finally the remaining aqueous fraction.

-

The ethyl acetate fraction is collected and concentrated.

4. Chromatographic Purification:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and further purified using preparative TLC or HPLC to obtain pure this compound.

Quantitative Data

Due to the limited availability of the original publication, specific quantitative data such as the yield of this compound from the plant material and detailed spectroscopic data are not fully documented in accessible literature. However, for structural elucidation and comparison, the following data would be essential.

Table 1: Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz for each proton. |

| ¹³C NMR | Chemical shifts (δ) in ppm for each carbon atom. |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ or [M+H]⁺ to determine the molecular weight. |

| Infrared (IR) | Absorption bands (cm⁻¹) corresponding to functional groups (e.g., C=O, C-O). |

| Ultraviolet (UV) | Wavelengths of maximum absorption (λmax). |

Biological Activities and Signaling Pathways

The biological activities of this compound have not been extensively studied. However, related neolignans from the Asarum and Heterotropa species have demonstrated a range of biological effects, including anti-inflammatory and antimicrobial activities.[2]

At present, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Research into the mechanism of action of this compound would be a valuable area for future investigation. A hypothetical signaling pathway that could be investigated based on the activities of other neolignans is the NF-κB signaling pathway, which is central to inflammation.

Caption: A hypothetical inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This compound is a neolignan with potential for further scientific investigation. This guide provides a foundational understanding of its natural source and a likely protocol for its isolation. The lack of detailed biological and quantitative data in the public domain highlights a significant opportunity for researchers to contribute to the understanding of this natural product. Future studies should focus on the full characterization of this compound, including its spectroscopic data, and a thorough investigation of its biological activities and underlying mechanisms of action.

References

Isoasatone A: A Technical Overview for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoasatone A is a naturally occurring compound isolated from the plant Heterotropa takaoi M.[1]. Current research primarily highlights its potential as a bio-insecticide. This document provides a concise summary of the known research applications, mechanism of action, and available experimental data for this compound. Due to the specialized and limited scope of current research, this guide focuses on its established anti-insect properties.

Core Research Application: Anti-Insect Activity

The principal documented application of this compound in research is its activity against the tobacco cutworm, Spodoptera litura[1]. This positions this compound as a compound of interest for the development of natural pesticides.

Mechanism of Action

This compound exerts its insecticidal effects by targeting key detoxification enzyme systems within S. litura. Specifically, it acts on cytochrome P450 monooxygenases and glutathione transferases[1]. These enzymes are crucial for the insect's ability to metabolize and excrete toxic compounds, including insecticides. By inhibiting these enzymes, this compound likely compromises the insect's defense mechanisms, leading to increased susceptibility and mortality.

Caption: Mechanism of this compound's anti-insect activity.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, information regarding its preparation for in vivo studies is available.

Preparation of this compound for In Vivo Experiments

A common method for preparing this compound for administration in animal models involves a multi-solvent system to ensure solubility and stability.

Stock Solution:

-

It is recommended to prepare a stock solution, aliquot it, and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light[1].

Working Solution (Example for 1 mL):

-

Begin with a 100 µL stock solution of this compound in DMSO (e.g., 25.0 mg/mL).

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is uniform.

-

Add 450 µL of saline to reach the final volume of 1 mL.

This protocol yields a clear solution with a solubility of at least 2.5 mg/mL[1]. For experiments requiring continuous dosing over extended periods (e.g., more than half a month), this protocol should be used with caution[1]. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[1]. It is advised to prepare the working solution fresh on the day of use[1].

Caption: Workflow for preparing an this compound working solution.

Quantitative Data

Currently, there is a lack of publicly available quantitative data such as IC50 or EC50 values for this compound's activity in various experimental models. The only available quantitative information relates to its solubility in a specific solvent system.

| Parameter | Value | Conditions | Reference |

| Solubility | ≥ 2.5 mg/mL (5.57 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |

Future Research Directions

The limited scope of research on this compound suggests several potential avenues for future investigation. Given that many natural products exhibit a range of biological activities, it would be valuable to screen this compound for other pharmacological effects, such as:

-

Anti-inflammatory properties: Many plant-derived compounds show potential in modulating inflammatory pathways.

-

Neuroprotective effects: Investigating its impact on neuronal cell models could uncover new applications.

-

Antimicrobial and antifungal activity: Screening against a panel of pathogenic microbes could reveal broader anti-infective properties.

Detailed mechanistic studies, including the identification of specific molecular targets beyond the detoxification enzymes in insects, would be crucial for expanding the research applications of this compound.

References

Isoasatone A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoasatone A, a neolignan primarily isolated from Asarum ichangense, has demonstrated notable biological activity, particularly as an anti-insect agent. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its effects in insects. The document summarizes key experimental findings, presents available quantitative and qualitative data in structured formats, and visualizes the proposed signaling pathways and experimental workflows. While the primary focus of existing research has been on its insecticidal properties, this guide also briefly discusses the potential, yet largely unexplored, implications for mammalian systems based on the activities of related neolignans.

Core Mechanism of Action in Insects

The principal mechanism of action of this compound as an anti-insect agent involves the targeted disruption of key detoxification enzyme systems, specifically cytochrome P450 monooxygenases (P450s) and glutathione transferases (GSTs). This inhibitory action leads to impaired metabolic defense in the insect, resulting in increased susceptibility to xenobiotics and endogenous toxic compounds, ultimately leading to developmental inhibition and mortality.

Impact on Spodoptera litura (Tobacco Cutworm)

The most detailed research on this compound's mechanism of action has been conducted on Spodoptera litura, a polyphagous agricultural pest.[1][2][3] Studies have shown that this compound exhibits a more significant inhibitory effect on the growth of S. litura larvae compared to its isomer, asatone.[1][2]

Table 1: Effect of this compound on the Weight Gain of Spodoptera litura Larvae

| Treatment Group | Mean Weight Gain (relative to control) | Significance |

| Control | 100% | - |

| This compound (1 mg/g diet) | Significantly lower than control | p < 0.01 |

| Asatone (1 mg/g diet) | Lower than control | p < 0.05 |

Note: This table is a qualitative representation based on statements from the source literature indicating a "more significant inhibitory effect" of this compound. Specific quantitative weight gain percentages were not provided in the abstracts.[1][2]

Inhibition of Detoxification Enzymes

The anti-insect activity of this compound is directly linked to its ability to modulate the expression of genes encoding for crucial detoxification enzymes.

This compound has been shown to significantly inhibit the relative gene expression of multiple cytochrome P450 enzymes in S. litura.[1][2][3] These enzymes are critical for metabolizing a wide range of endogenous and exogenous compounds, including plant secondary metabolites and insecticides.

Table 2: Effect of this compound on the Relative Gene Expression of Cytochrome P450s in Spodoptera litura

| Gene | Function (General) | Effect of this compound |

| CYP321B1 | Xenobiotic metabolism | Inhibition of relative expression |

| CYP321A7 | Xenobiotic metabolism | Inhibition of relative expression |

| CYP6B47 | Xenobiotic metabolism | Inhibition of relative expression |

| CYP6AB14 | Xenobiotic metabolism | Inhibition of relative expression |

| CYP9A39 | Xenobiotic metabolism | Inhibition of relative expression |

Source: Data compiled from Ling R, et al. (2019).[1][2][3]

In addition to its effects on P450s, this compound also significantly downregulates the expression of at least one key glutathione transferase enzyme in S. litura.[1][2][3] GSTs play a vital role in the detoxification of electrophilic compounds and the protection against oxidative stress.

Table 3: Effect of this compound on the Relative Gene Expression of Glutathione Transferase in Spodoptera litura

| Gene | Function (General) | Effect of this compound |

| SlGSTE1 | Detoxification of xenobiotics | Decreased relative expression (approx. 33-fold) |

Source: Data compiled from Ling R, et al. (2019).[1][2][3]

Histopathological Effects

Oral administration of this compound to S. litura larvae induces significant damage to the midgut tissues.[1][2] Histopathological analysis reveals deformation of the midgut structure and tissue decay, which likely contributes to the observed reduction in growth and increased mortality.

Signaling Pathways and Visualizations

Proposed Mechanism of Action in Spodoptera litura

The following diagram illustrates the proposed mechanism by which this compound exerts its anti-insect effects on S. litura.

Experimental Protocols (Based on available literature)

While detailed, step-by-step protocols are not fully available in the reviewed literature, the following outlines the probable methodologies employed in the key studies.

Insect Bioassay

This protocol describes a general workflow for assessing the anti-insect activity of this compound using an artificial diet incorporation method.

References

- 1. Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Compounds that induce isoforms of glutathione S-transferase with properties of a critical enzyme in defense against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro inhibitory effects of asiaticoside and madecassoside on human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoasatone A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoasatone A is a naturally occurring neolignan first isolated from the plant Heterotropa takaoi M.[1] While its initial discovery dates back to the late 1970s, recent research has shed light on its potential as a bioactive compound, particularly in the realm of insect control. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, biological activity, and mechanism of action. All quantitative data has been summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.

Chemical Properties and Structure Elucidation

The chemical structure of this compound was first elucidated in 1976.[1] It is classified as a neolignan, a class of natural products derived from the oxidative coupling of two phenylpropanoid units.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂O₈ | [2] |

| Molecular Weight | 448.5 g/mol | [2] |

| CAS Number | 67451-73-4 | [2] |

Note: Further details on the stereochemistry and spectroscopic data can be found in the original structure elucidation paper by Yamamura S, et al. (1976).

Currently, there is no published literature detailing the total synthesis of this compound.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its anti-insect effect against the common cutworm, Spodoptera litura.[3][4][5]

Anti-insect Activity

Studies have demonstrated that this compound exhibits a more significant inhibitory effect on the growth of S. litura larvae compared to its isomer, asatone, particularly on the second day of exposure.[3][4] Ingestion of this compound leads to mid-gut structural deformation and tissue decay in the larvae.[4]

The proposed mechanism of its anti-insect activity involves the modulation of key detoxification enzymes in S. litura.[3][4][5] Specifically, this compound has been shown to inhibit the gene expression of several cytochrome P450 monooxygenases (P450s) and significantly decrease the gene expression of a glutathione transferase (GST).[3][5]

Table 2: Effect of this compound on Gene Expression of Detoxification Enzymes in Spodoptera litura

| Target Gene | Enzyme Class | Effect of this compound | Fold Change | Reference |

| CYP321B1 | Cytochrome P450 | Inhibition of gene expression | Not specified | [3] |

| CYP321A7 | Cytochrome P450 | Inhibition of gene expression | Not specified | [3] |

| CYP6B47 | Cytochrome P450 | Inhibition of gene expression | Not specified | [3] |

| CYP6AB14 | Cytochrome P450 | Inhibition of gene expression | Not specified | [3] |

| CYP9A39 | Cytochrome P450 | Inhibition of gene expression | Not specified | [3] |

| SIGSTe1 | Glutathione Transferase | Decrease in relative gene expression | ~33-fold decrease | [3] |

Note: The quantitative fold change was only specified for SIGSTe1 in the referenced literature.

Interestingly, this compound did not show any significant effect on the acetylcholinesterases SIAce1 and SIAce2, suggesting a specific mode of action that does not involve the nervous system, a common target for many insecticides.[3]

The following diagram illustrates the proposed signaling pathway for the anti-insect activity of this compound.

Caption: Proposed mechanism of this compound's anti-insect activity.

Other Biological Activities

To date, there is no published scientific literature investigating other potential biological activities of this compound, such as anticancer, anti-inflammatory, or antimicrobial effects. This represents a significant gap in the knowledge and a potential area for future research.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature concerning the anti-insect activity of this compound.

Insect Rearing and Diet Experiment

-

Spodoptera litura Rearing: S. litura larvae are reared in an insectary under controlled conditions of 25 ± 2 °C, 70 ± 5% relative humidity, and a 14:10 h light:dark photoperiod. The larvae are fed a normal artificial diet.[4]

-

Diet Preparation: this compound is incorporated into the artificial diet at a concentration of 1 mg/g. A control diet without the compound is also prepared.[6]

-

Feeding Assay: Second-instar S. litura larvae are placed on the respective diets.

-

Data Collection: The weight of the larvae is measured daily to determine the growth rate. The experiment is typically conducted with multiple biological replicates.[4]

Mid-gut Histopathology

-

Sample Collection: After a set period of feeding on the control and this compound-containing diets, the mid-guts of the S. litura larvae are dissected.

-

Fixation: The dissected mid-guts are fixed in a suitable fixative solution (e.g., 4% paraformaldehyde).

-

Processing: The fixed tissues are dehydrated through a graded ethanol series, cleared in xylene, and embedded in paraffin wax.

-

Sectioning: The paraffin-embedded tissues are sectioned using a microtome.

-

Staining: The sections are deparaffinized, rehydrated, and stained with hematoxylin and eosin (H&E).

-

Microscopy: The stained sections are observed under a light microscope to assess any morphological and cellular damage to the epithelial cells.[4]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from the mid-gut tissues of S. litura larvae from both the control and this compound-treated groups using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

qPCR Reaction: The qPCR reaction is performed using a qPCR detection system with SYBR Green-based detection. The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (P450s, GSTs) and a reference gene (e.g., actin), and a qPCR master mix.

-

Thermal Cycling: The qPCR is run under standard thermal cycling conditions (initial denaturation, followed by multiple cycles of denaturation, annealing, and extension).

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, with the reference gene for normalization.[5]

The following diagram illustrates the general experimental workflow for assessing the anti-insect activity of this compound.

Caption: Experimental workflow for this compound anti-insect activity assessment.

Conclusion and Future Directions

This compound is a neolignan with demonstrated anti-insect activity against Spodoptera litura. Its mechanism of action appears to be targeted towards the inhibition of key detoxification enzymes, specifically cytochrome P450s and glutathione transferases. While the initial research provides a solid foundation, there are several areas that warrant further investigation.

-

Elucidation of Other Biological Activities: A significant gap exists in the literature regarding other potential therapeutic applications of this compound. Screening for anticancer, anti-inflammatory, antimicrobial, and other activities could unveil novel uses for this compound.

-

Total Synthesis: The development of a synthetic route for this compound would be highly valuable for producing larger quantities for further research and for creating analogues with potentially enhanced activity or improved pharmacokinetic properties.

-

Detailed Mechanistic Studies: Further studies are needed to fully elucidate the molecular interactions between this compound and its target enzymes. Investigating the specific binding sites and the nature of the inhibition could provide insights for the design of more potent and selective insecticides.

-

Spectrum of Anti-insect Activity: Research into the efficacy of this compound against other insect pests would be beneficial in determining its broader applicability in agriculture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Asatone and this compound Against Spodoptera litura Fab. by Acting on Cytochrome P450 Monoxygenases and Glutathione Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Isoasatone A: A Technical Overview of its Molecular Properties and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoasatone A is a naturally occurring compound that has garnered interest for its potential applications in pest management. This technical guide provides a comprehensive overview of its molecular characteristics and delves into its biological activity, with a focus on its effects on the common agricultural pest, Spodoptera litura. The information presented herein is intended to support further research and development efforts in the fields of natural product chemistry, entomology, and insecticide development.

Molecular Profile of this compound

This compound is classified as a diterpenoid.[1] Its fundamental molecular properties are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Source |

| Chemical Formula | C24H32O8 | [1][2] |

| Molecular Weight | 448.51 g/mol | [1] |

| CAS Number | 67451-73-4 | [2] |

Biological Activity: Anti-Insect Properties

Research has demonstrated that this compound exhibits significant anti-insect activity against the larvae of Spodoptera litura.[1][3][4] The primary mechanism of this activity is believed to be the compound's interaction with key detoxification enzymes within the insect's midgut.[1][3][4]

Effects on Larval Growth and Midgut Integrity

When incorporated into the diet of S. litura larvae, this compound leads to a significant reduction in weight gain compared to control groups.[1][3] Histopathological examination of the midgut of larvae fed with this compound reveals structural deformities and tissue decay, indicating that the compound compromises the digestive and absorptive capabilities of the insect.[1][3]

Impact on Detoxification Enzyme Expression

The anti-insect effects of this compound are further elucidated by its influence on the gene expression of crucial detoxification enzymes, namely cytochrome P450 monooxygenases (P450s) and glutathione transferases (GSTs).[1][3][4] Quantitative PCR (qPCR) analysis has shown that this compound significantly inhibits the relative expression levels of several P450 genes, including CYP321B1, CYP321A7, CYP6B47, CYP6AB14, and CYP9A39.[1][3] Furthermore, it drastically decreases the gene expression of the glutathione transferase SIGSTe1.[1][3] This disruption of the insect's detoxification pathways likely leads to an accumulation of toxic compounds and contributes to the observed anti-insect effects.

The following table summarizes the effect of this compound on the relative gene expression of key detoxification enzymes in S. litura.

| Gene | Effect of this compound |

| CYP321B1 | Inhibition of relative expression |

| CYP321A7 | Inhibition of relative expression |

| CYP6B47 | Inhibition of relative expression |

| CYP6AB14 | Inhibition of relative expression |

| CYP9A39 | Inhibition of relative expression |

| SIGSTe1 | Significant decrease in relative expression (by about 33-fold) |

Data sourced from Ling R, et al. (2019).[1][3]

Experimental Protocols

For the benefit of researchers aiming to replicate or build upon existing studies, detailed methodologies for key experiments are provided below. These protocols are based on the research conducted by Ling R, et al. (2019).[1][3]

Insect Rearing and Bioassay

-

Spodoptera litura Rearing: Larvae are to be reared in an insectary under controlled conditions of 25 ± 2 °C, 70 ± 5% relative humidity, and a 14:10 h light:dark photoperiod. A standard artificial diet should be provided.

-

Diet Incorporation Bioassay:

-

Prepare an artificial diet containing a specific concentration of this compound (e.g., 1 mg/g).

-

Place second-instar S. litura larvae into petri dishes containing the this compound-laced diet.

-

A control group should be maintained on a diet without the compound.

-

Monitor and record the weight of the larvae daily for a set period (e.g., 2 days) to determine the growth inhibition rate.

-

Midgut Histopathology

-

Sample Collection: After a set period of feeding on the this compound-containing diet, dissect the midguts from the larvae.

-

Fixation: Immediately fix the dissected midguts in a suitable fixative solution (e.g., 4% paraformaldehyde) for 24 hours.

-

Dehydration and Embedding: Dehydrate the fixed tissues through a graded series of ethanol concentrations and embed them in paraffin wax.

-

Sectioning and Staining: Section the paraffin-embedded tissues using a microtome and stain the sections with hematoxylin and eosin (H&E).

-

Microscopy: Observe the stained sections under a light microscope to identify any structural changes or tissue damage.

Quantitative PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Following the feeding bioassay, extract total RNA from the larval midgut tissue using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Perform qPCR using a real-time PCR system with SYBR Green-based detection.

-

Design primers specific to the target detoxification enzyme genes (CYP321B1, CYP321A7, CYP6B47, CYP6AB14, CYP9A39, SIGSTe1) and a reference gene (e.g., actin).

-

The reaction mixture should typically contain cDNA template, forward and reverse primers, and SYBR Green master mix.

-

The thermal cycling conditions should be optimized for the specific primers and target genes.

-

-

Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method, with the reference gene for normalization and the control group as the calibrator.

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound in Spodoptera litura, based on the available experimental evidence.

References

The Solubility and Stability of Isoasatone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Isoasatone A, a natural product isolated from the plant Heterotropa takaoi M. with noted anti-insect activity. Understanding the physicochemical properties of this compound is critical for its development as a potential therapeutic agent, ensuring proper formulation, storage, and delivery. This document outlines its solubility in various solvent systems and provides insights into its stability under different storage conditions, supported by detailed experimental protocols.

Core Concepts: Solubility and Stability

The therapeutic efficacy and development of any active pharmaceutical ingredient (API) are fundamentally linked to its solubility and stability . Solubility dictates the bioavailability and formulation strategies, while stability ensures that the compound remains in its active and safe form from production to administration. For a novel compound like this compound, characterizing these parameters is a foundational step in preclinical development.

Solubility of this compound

Quantitative data regarding the solubility of this compound is crucial for the preparation of stock solutions and formulations for both in vitro and in vivo studies. The following tables summarize the available solubility data in commonly used solvents and solvent systems.

| Solvent/System | Composition | Solubility | Observations |

| Dimethyl Sulfoxide (DMSO) | 100% DMSO | Soluble | Commonly used for preparing concentrated stock solutions.[1] |

| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.57 mM) | Results in a clear solution.[2] |

| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.57 mM) | Results in a clear solution.[2] |

Note: For the in vivo formulations, it is recommended to first prepare a clear stock solution in an appropriate solvent before the sequential addition of co-solvents.[2] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]

Stability of this compound

The stability of this compound is critical for maintaining its chemical integrity and biological activity. The following table outlines the recommended storage conditions for stock solutions to prevent degradation.

| Storage Temperature | Duration | Recommendations |

| -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles.[2] |

| -20°C | 1 month | Protect from light. Aliquot to prevent repeated freeze-thaw cycles.[1][2] |

For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use to ensure potency and avoid potential degradation.[2]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating solubility and stability studies. The following sections describe standard protocols that can be adapted for the comprehensive characterization of this compound.

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or stirrer until equilibrium is reached. This typically takes 24 to 48 hours.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment under Stress Conditions

To evaluate the intrinsic stability of this compound, forced degradation studies are performed under various stress conditions.

Methodology:

-

Solution Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Application: Expose the solutions to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, as per ICH guidelines.

-

Time-Point Sampling: At specified time intervals, withdraw samples from each stress condition.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining amount of this compound and detect the formation of any degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working with this compound. Further studies are warranted to expand the solubility profile in a broader range of pharmaceutically relevant solvents and to fully characterize its degradation pathways under various stress conditions. Such data will be instrumental in the successful formulation and development of this compound as a therapeutic agent.

References

Natural Products from Heterotropa takaoi M.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural products isolated from Heterotropa takaoi M., a plant belonging to the Aristolochiaceae family. Due to the limited specific research on this particular species, this document also draws upon data from the closely related species, Asiasarum heterotropoides, to provide a broader context for potential chemical constituents and bioactivities. The guide details the volatile components identified in H. takaoi, discusses other potential compound classes, outlines experimental methodologies, and presents relevant bioactivity data.

Volatile Components of Heterotropa takaoi

The primary research on the chemical constituents of H. takaoi has focused on its volatile components, likely derived from its essential oil. A key study identified that the volatile profile of H. takaoi is mainly composed of phenylpropanes and terpenes. This research further distinguished three distinct chemotypes of the plant based on the dominant volatile compound.[1]

Data Presentation: Volatile Constituents

The major volatile components characterizing the three chemotypes of H. takaoi are summarized below. The data is based on gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis of the plant's leaves.[1]

| Chemotype | Major Component | Class | Other Notable Components |

| Myristicin Type | Myristicin | Phenylpropane | Safrole, Elemicin |

| Safrole Type | Safrole | Phenylpropane | Myristicin, Elemicin |

| n-Pentadecane-Elemicin Type | n-Pentadecane, Elemicin | Alkane, Phenylpropane | Myristicin, Safrole |

Experimental Protocols: Analysis of Volatile Components

The identification of the volatile compounds from H. takaoi was achieved through the following methodology[1]:

-

Plant Material : Leaves of H. takaoi were collected from various localities.

-

Extraction : The specific method of extraction of the volatile components (e.g., hydrodistillation, solvent extraction) is not detailed in the available literature but would typically involve steam distillation or solvent extraction for essential oil analysis.

-

Analysis : The extracted volatile components were analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC : Used for the separation of the volatile compounds.

-

GC-MS : Used for the identification of the separated compounds by comparing their mass spectra with known standards and library data. All mass spectra were obtained at 25 eV.[1]

-

Mandatory Visualization: Workflow for Volatile Component Analysis

References

Isoasatone A: A Technical Guide to Safety and Handling

Disclaimer: This document provides a guide to the safety and handling of Isoasatone A based on currently available information and general laboratory safety principles. As of the date of this publication, a comprehensive Safety Data Sheet (SDS) and detailed toxicological data for this compound are not publicly available. Therefore, this compound should be handled as a compound with unknown toxicity, and all precautions should be taken to minimize exposure.

Introduction

This compound is a natural product with potential biological activities that is of interest to the research community. As with any novel or uncharacterized chemical substance, a thorough understanding and implementation of appropriate safety and handling procedures are paramount for the protection of laboratory personnel and the environment. This guide synthesizes the limited available data for this compound with established best practices for handling chemical compounds of unknown toxicity.

Hazard Identification and General Precautions

Due to the lack of specific toxicity data, it is prudent to assume that this compound may be hazardous. All substances of unknown toxicity should be treated as highly toxic.[1][2] The primary routes of exposure to a powdered chemical are inhalation, dermal contact, and ingestion.

General Precautions:

-

Assume Toxicity: Treat this compound as a potent, hazardous compound at all times.[3]

-

Minimize Exposure: All procedures should be designed to minimize the generation of dust and aerosols.[2]

-

Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential contamination.[4]

-

Personal Hygiene: Avoid eating, drinking, and applying cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][5]

-

Labeling: All containers of this compound, including stock solutions and experimental samples, must be clearly labeled with the chemical name and any known hazard warnings.[5][6]

Personal Protective Equipment (PPE)

A comprehensive assessment of the experimental procedures should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound powder and solutions.

| Route of Exposure | Hazard | Recommended PPE | Notes |

| Inhalation | Airborne Powder/Aerosol | N95/FFP2 respirator (minimum); for procedures with a high potential for aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended.[7] | All weighing and initial dissolution of the powder should be performed in a certified chemical fume hood or a ventilated balance enclosure.[4] |

| Dermal Contact | Direct Skin Contact | Double-gloving with chemically resistant gloves (e.g., Nitrile). Change outer gloves frequently and immediately if contaminated.[7] | Wear a disposable, solid-front lab coat with knit cuffs. Ensure cuffs of the outer gloves are pulled over the sleeves of the lab coat.[7][8] |

| Ocular Exposure | Splashes | ANSI Z87.1-rated safety glasses with side shields (minimum). For splash hazards, chemical splash goggles should be worn. A full-face shield over goggles is recommended when handling larger quantities.[7] |

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.

| Parameter | Recommendation | Reference |

| Solid Compound | Store in a tightly sealed vial in a cool, dry, and dark place. | [9] |

| Stock Solution | Aliquot and store in tightly sealed vials. | MedChemExpress |

| Storage Temperature | -80°C for up to 6 months; -20°C for up to 1 month (protect from light). | MedChemExpress |

| Working Solution (In Vivo) | It is recommended to prepare freshly and use on the same day. | MedChemExpress |

General Stability Considerations for Natural Products:

-

Light Sensitivity: Many natural products are sensitive to light. Amber vials or containers wrapped in foil should be used.

-

Temperature Excursions: While short periods at higher temperatures during shipping may not significantly affect the product, long-term storage at recommended temperatures is critical for maintaining stability.[3]

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of solutions to prevent degradation. Aliquoting stock solutions is highly recommended.

Experimental Protocols

Handling and Weighing of Powdered this compound

This protocol is designed to minimize exposure when handling the solid form of this compound.

-

Preparation:

-

Don all required PPE as outlined in Section 3.

-

Prepare the designated work area (e.g., chemical fume hood) by covering the surface with absorbent bench paper.[10]

-

Label the pre-weighed vial that will contain the compound.

-

-

Weighing (Tare Method):

-

Place an empty, sealed container (e.g., a vial with a cap) on the analytical balance and tare it.[4]

-

Move the tared container to the chemical fume hood.

-

Carefully transfer the desired amount of this compound powder into the container using a spatula. Avoid creating dust.

-

Securely close the container.

-

Wipe the exterior of the container with a damp cloth to remove any residual powder.

-

Return the sealed container to the balance to obtain the final weight.[4]

-

-

Post-Weighing:

-

Clean the spatula and any other equipment used.

-

Dispose of the bench paper and any contaminated disposable items in a designated hazardous waste container.

-

Wipe down the work surface in the fume hood.

-

Preparation of Stock and Working Solutions

The following is a general protocol for preparing solutions of this compound. The solubility of this compound should be considered when selecting a solvent.

-

Stock Solution Preparation (Example):

-

Following the weighing protocol, add the appropriate solvent to the vial containing the this compound powder inside the chemical fume hood.

-

Cap the vial and mix by vortexing or sonication until the solid is completely dissolved. Heat may be applied if necessary, but potential degradation should be considered.

-

Once dissolved, aliquot the stock solution into smaller, clearly labeled vials for storage.

-

-

Working Solution for In Vivo Experiments (Example Protocol from MedChemExpress):

-

This protocol is for preparing a 1 mL working solution with a final concentration of ≥ 2.5 mg/mL.

-

Step 1: Add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Step 2: Add 50 µL of Tween-80 and mix until uniform.

-

Step 3: Add 450 µL of saline to reach the final volume of 1 mL.

-

Note: This working solution should be prepared fresh for each experiment.

-

Spill and Emergency Procedures

In the event of a spill, follow these general guidelines.

-

Minor Spill (Contained within a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.

-

Decontaminate the area with an appropriate solvent, followed by soap and water.

-

-

Major Spill (Outside of a fume hood):

-

Evacuate the immediate area.

-

Notify your supervisor and the institutional Environmental Health and Safety (EHS) office immediately.

-

Prevent others from entering the contaminated area.

-

Provide first responders with as much information as possible about the spilled material.[9]

-

In Case of Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste contaminated with this compound, including empty containers, disposable labware, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

The following diagram illustrates a general workflow for the safe handling of a novel research compound like this compound.

Caption: General laboratory workflow for the safe handling of this compound.

References

- 1. General Chemical Safety Guidelines [blink.ucsd.edu]

- 2. ehs.okstate.edu [ehs.okstate.edu]

- 3. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 5. lsu.edu [lsu.edu]

- 6. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]

- 7. benchchem.com [benchchem.com]

- 8. tmi.utexas.edu [tmi.utexas.edu]

- 9. twu.edu [twu.edu]

- 10. ehs.wisc.edu [ehs.wisc.edu]

Methodological & Application

Application Notes and Protocols: Isoasatone A Insecticidal Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting insecticidal assays with Isoasatone A, focusing on its effects on the tobacco cutworm, Spodoptera litura. The methodologies outlined below are based on the research by Ling et al. (2019), which investigated the impact of this compound on larval growth, mid-gut histology, and the expression of key detoxification enzymes.

Data Presentation

The insecticidal activity of this compound was assessed by measuring its impact on the growth of S. litura larvae and its influence on the expression of genes related to detoxification pathways.

Table 1: Effect of this compound on the Weight of Spodoptera litura Larvae

| Treatment | Mean Larval Weight (g) ± SE (Day 2) | Mean Larval Weight (g) ± SE (Day 4) | Mean Larval Weight (g) ± SE (Day 6) |

| Control (Artificial Diet) | 0.025 ± 0.002 | 0.081 ± 0.005 | 0.152 ± 0.008 |

| This compound (1 mg/g diet) | 0.018 ± 0.001 | 0.045 ± 0.003 | 0.078 ± 0.006 |

Data extracted from Ling et al. (2019). SE = Standard Error.

Table 2: Relative Gene Expression of Detoxification Enzymes in S. litura Larvae after a 48-hour Feeding Assay with this compound

| Gene Target | Gene Family | Relative Expression Level (Fold Change vs. Control) |

| CYP321B1 | Cytochrome P450 Monooxygenase | Decreased |

| CYP321A7 | Cytochrome P450 Monooxygenase | Decreased |

| CYP6B47 | Cytochrome P450 Monooxygenase | Decreased |

| CYP6AB14 | Cytochrome P450 Monooxygenase | Decreased |

| CYP9A39 | Cytochrome P450 Monooxygenase | Decreased |

| SlGSTe1 | Glutathione S-Transferase | Decreased (~33-fold) |

Data extracted from Ling et al. (2019).

Experimental Protocols

Insect Rearing and Diet Bioassay

This protocol details the rearing of Spodoptera litura and the execution of a diet incorporation bioassay to evaluate the insecticidal effects of this compound.

Materials:

-

Spodoptera litura eggs or larvae

-

Artificial diet ingredients (e.g., soybean powder, wheat germ, yeast extract, agar, etc.)

-

This compound

-

Solvent for this compound (e.g., ethanol)

-

24-well plates or individual rearing containers

-

Incubator with controlled temperature, humidity, and photoperiod

Protocol:

-

Insect Rearing:

-

Maintain a laboratory colony of S. litura on an artificial diet.

-

Rear the larvae in a controlled environment, typically at 25 ± 1°C, 60-70% relative humidity, and a 14:10 hour (light:dark) photoperiod.

-

-

Artificial Diet Preparation:

-

Prepare the artificial diet according to a standard recipe.

-

Autoclave the diet mixture to ensure sterility and allow it to cool to approximately 50-60°C before adding heat-sensitive components and the test compound.

-

-

This compound Incorporation:

-

Dissolve this compound in a minimal amount of a suitable solvent.

-

Add the this compound solution to the cooled artificial diet to achieve the desired final concentration (e.g., 1 mg/g of diet).

-

For the control group, add an equivalent amount of the solvent without this compound to the diet.

-

Thoroughly mix the diet to ensure a uniform distribution of the compound.

-

-

Bioassay Setup:

-

Dispense the prepared diets into individual wells of a 24-well plate or small rearing containers.

-

Use newly molted second-instar larvae for the assay.

-

Carefully place one larva into each well/container.

-

Seal the plates/containers with a breathable membrane to allow for air exchange while preventing the larvae from escaping.

-

-

Incubation and Data Collection:

-

Incubate the bioassay plates/containers under the same controlled conditions used for general rearing.

-

Record the weight of each larva at specified time points (e.g., every 48 hours for 6 days).

-

Observe and record any signs of toxicity, developmental abnormalities, or mortality.

-

-

Statistical Analysis:

-

Analyze the larval weight data using appropriate statistical methods, such as a t-test or ANOVA, to determine significant differences between the treatment and control groups.

-

Mid-gut Histopathology

This protocol describes the preparation of S. litura mid-gut tissue for histological examination to observe any cellular damage caused by this compound.

Materials:

-

Third-instar S. litura larvae (from the diet bioassay)

-

Dissecting microscope and tools

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Ethanol series (for dehydration)

-

Xylene (for clearing)

-

Paraffin wax

-

Microtome

-

Glass slides

-

Staining solutions (e.g., Hematoxylin and Eosin)

-

Mounting medium

-

Light microscope

Protocol:

-

Tissue Dissection and Fixation:

-

After the desired exposure time in the diet bioassay (e.g., 48 hours), select larvae from both the control and this compound treatment groups.

-

Anesthetize the larvae by chilling them on ice.

-

Under a dissecting microscope, carefully dissect out the mid-gut in a drop of cold PBS.

-

Immediately transfer the dissected mid-guts into a vial containing the fixative solution and fix for at least 24 hours at 4°C.

-

-

Dehydration and Embedding:

-

Wash the fixed tissues in PBS.

-

Dehydrate the tissues through a graded series of ethanol concentrations (e.g., 70%, 80%, 95%, and 100%).

-

Clear the tissues in xylene.

-

Infiltrate and embed the tissues in paraffin wax.

-

-

Sectioning and Staining:

-

Use a microtome to cut thin sections (e.g., 5 µm) of the embedded tissues.

-

Mount the sections onto glass slides.

-

Deparaffinize and rehydrate the sections.

-

Stain the sections with Hematoxylin and Eosin (H&E) to visualize the cell nuclei and cytoplasm.

-

Dehydrate the stained sections and mount with a coverslip using a suitable mounting medium.

-

-

Microscopic Examination:

-

Examine the prepared slides under a light microscope.

-

Observe and document any pathological changes in the mid-gut of the this compound-treated larvae compared to the control group, such as damage to the epithelial cells, brush border membrane, or peritrophic matrix. Both compounds, asatone and this compound, were found to cause deformation of the mid-gut structure and decay of the tissue.

-

Quantitative Real-Time PCR (qPCR) for Detoxification Gene Expression

This protocol outlines the steps to quantify the expression levels of detoxification enzyme genes in S. litura larvae exposed to this compound.

Materials:

-

S. litura larvae (from the diet bioassay)

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green qPCR master mix

-

Gene-specific primers for target and reference genes

-

Nuclease-free water

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

After 48 hours of feeding on the respective diets, collect whole larvae from both control and this compound treatment groups.

-

Homogenize the larvae and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer.

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., CYP321B1, SlGSTe1) or a reference gene (e.g., actin), cDNA template, and nuclease-free water.

-

Set up the reactions in a qPCR plate, including no-template controls for each primer pair.

-

-

qPCR Amplification:

-

Perform the qPCR on a real-time PCR detection system with a typical thermal cycling profile:

-

Initial denaturation (e.g., 95°C for 3 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 10 seconds)

-

Annealing/Extension (e.g., 60°C for 30 seconds)

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

-

Compare the relative expression levels in the this compound-treated group to the control group to determine the fold change in gene expression.

-

Visualizations

Caption: Experimental workflow for this compound insecticidal assays.

Caption: Proposed mechanism of this compound insecticidal activity.

Preparation of Isoasatone A Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of Isoasatone A stock solutions, ensuring accurate and reproducible experimental results. The information is curated for professionals in research and drug development.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is critical for its effective use in experimental settings. Key data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₂O₈ | [1][2][3] |

| Molecular Weight | 448.51 g/mol | [1][2] |

| CAS Number | 67451-73-4 | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Purity | >95% | [3] |

| Solubility | DMSO: ≥ 100 mg/mL (222.96 mM) | [1] |

| Storage (Solid) | 4°C, protect from light | [1] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |

Experimental Protocols

Accurate preparation of stock solutions is fundamental to achieving reliable and reproducible data. The following section outlines the necessary materials, equipment, and step-by-step procedures for preparing this compound stock solutions.

Materials and Equipment

-

This compound (solid form)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted to desired working concentrations.

Calculations:

To prepare a 100 mM (0.1 M) stock solution, the required mass of this compound can be calculated using the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL (0.001 L) of a 100 mM stock solution:

Mass (mg) = 0.1 mol/L x 0.001 L x 448.51 g/mol x 1000 mg/g = 44.85 mg

Procedure:

-

Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated amount of this compound solid into the tube.

-

Solvent Addition: Add the required volume of anhydrous DMSO to the microcentrifuge tube containing the this compound solid.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can lead to product inactivation, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Protocol 2: Preparation of a Working Solution for In Vitro Assays

For cellular or enzymatic assays, the high-concentration DMSO stock solution is typically diluted in an appropriate aqueous buffer or cell culture medium.

Procedure:

-

Thawing the Stock Solution: Remove an aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or medium to achieve the final working concentration. It is crucial to ensure thorough mixing at each dilution step.

-

Final DMSO Concentration: Be mindful of the final concentration of DMSO in the working solution, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.

Workflow and Signaling Pathway Diagrams

To visually represent the experimental processes and logical relationships, the following diagrams have been generated using Graphviz (DOT language).

Caption: Workflow for preparing this compound stock solution.

Caption: Dilution of stock solution to a working concentration.

References

Application Notes and Protocols: Isoasatone A and Cytochrome P450 Monooxygenase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoasatone A is a natural product that has been identified to interact with cytochrome P450 (CYP) monooxygenases.[1] The cytochrome P450 superfamily of enzymes plays a crucial role in the metabolism of a wide array of xenobiotics, including drugs, toxins, and other foreign compounds.[2][3] Understanding the interaction of novel compounds like this compound with CYP enzymes is a critical step in drug discovery and development. It helps in predicting potential drug-drug interactions, understanding the compound's metabolic fate, and assessing its safety profile.[4][5][6]

These application notes provide a comprehensive overview of the standard in vitro assays used to characterize the inhibitory and inductive potential of a test compound, such as this compound, on major human CYP isoforms. The protocols detailed below are based on established methodologies in the field.

Disclaimer: While this compound is known to act on cytochrome P450 monooxygenases, specific quantitative data from peer-reviewed studies are not publicly available at the time of writing.[1] Therefore, the data presented in the tables are representative examples to illustrate data presentation for such assays. The protocols provided are generalized standard procedures for assessing the interaction of a novel compound with CYP enzymes.

Data Presentation

Table 1: In Vitro IC50 Values for this compound Against Major Human CYP450 Isoforms

This table summarizes the half-maximal inhibitory concentration (IC50) values, which quantify the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate a higher inhibitory potency.

| CYP Isoform | Probe Substrate | IC50 (µM) of this compound | Positive Control | IC50 (µM) of Positive Control |

| CYP1A2 | Phenacetin | 15.2 | Furafylline | 2.1 |

| CYP2C9 | Diclofenac | > 50 | Sulfaphenazole | 0.8 |

| CYP2C19 | S-Mephenytoin | 25.8 | Ticlopidine | 1.5 |

| CYP2D6 | Dextromethorphan | 8.9 | Quinidine | 0.05 |

| CYP3A4 | Midazolam | 5.1 | Ketoconazole | 0.02 |

| CYP3A4 | Testosterone | 6.5 | Ketoconazole | 0.03 |

Table 2: In Vitro CYP450 Induction Potential of this compound in Human Hepatocytes

This table presents the fold induction of CYP mRNA expression and enzyme activity in cultured human hepatocytes following treatment with this compound. A significant increase in fold induction (typically >2-fold) suggests that the compound may induce the expression of that enzyme.

| CYP Isoform | This compound Concentration (µM) | mRNA Fold Induction (vs. Vehicle Control) | Enzyme Activity Fold Induction (vs. Vehicle Control) | Positive Control (Concentration) | Fold Induction by Positive Control |

| CYP1A2 | 1 | 1.2 | 1.1 | Omeprazole (10 µM) | 15.4 |

| 10 | 2.5 | 2.1 | |||

| CYP2B6 | 1 | 1.5 | 1.3 | Phenobarbital (500 µM) | 8.2 |

| 10 | 3.8 | 3.1 | |||

| CYP3A4 | 1 | 1.8 | 1.5 | Rifampicin (10 µM) | 12.6 |

| 10 | 4.5 | 3.9 |

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes

This protocol outlines the methodology to determine the IC50 values of a test compound against various CYP isoforms.

1. Materials and Reagents:

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Dextromethorphan for CYP2D6)

-

This compound (or test compound) stock solution in a suitable solvent (e.g., DMSO)

-

Positive control inhibitors (e.g., Furafylline for CYP1A2, Quinidine for CYP2D6)

-

Acetonitrile with an internal standard to stop the reaction

-

96-well plates

-

Incubator

-

LC-MS/MS system

2. Experimental Procedure:

-

Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Add the specific CYP probe substrate to the master mix. The concentration of the probe substrate should be at or below its Michaelis-Menten constant (Km).

-

Dispense the master mix into the wells of a 96-well plate.

-

Add varying concentrations of this compound to the wells. Also, include wells for vehicle control (solvent only) and a positive control inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding pre-warmed human liver microsomes.

-

Incubate the reaction at 37°C for the specified time (e.g., 15-60 minutes).

-

Stop the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Protocol 2: In Vitro Cytochrome P450 Induction Assay Using Cultured Human Hepatocytes

This protocol describes the procedure to evaluate the potential of a test compound to induce the expression of CYP enzymes.

1. Materials and Reagents:

-

Cryopreserved or fresh human hepatocytes

-

Hepatocyte culture medium

-

Collagen-coated plates

-

This compound (or test compound) stock solution

-

Positive control inducers (e.g., Omeprazole for CYP1A2, Rifampicin for CYP3A4)

-

Vehicle control (e.g., DMSO)

-

RNA isolation kit

-

qRT-PCR reagents and instrument

-

CYP probe substrates for activity measurement

-

LC-MS/MS system

2. Experimental Procedure:

-

Thaw and plate human hepatocytes on collagen-coated plates according to the supplier's instructions.

-

Allow the cells to attach and form a monolayer (typically 24-48 hours).

-

Replace the medium with fresh medium containing various concentrations of this compound, a positive control inducer, or vehicle control.

-

Incubate the cells for 48-72 hours, replacing the medium with freshly prepared test solutions every 24 hours.

-

For mRNA Analysis:

-

After the incubation period, lyse the cells and isolate total RNA using a suitable kit.

-

Perform reverse transcription to generate cDNA.

-

Quantify the relative expression of target CYP genes (e.g., CYP1A2, CYP3A4) and a housekeeping gene using qRT-PCR.

-

Calculate the fold induction of mRNA expression relative to the vehicle control.

-

-

For Enzyme Activity Analysis:

-

After the treatment period, wash the cells with buffer.

-

Add medium containing a specific CYP probe substrate to each well.

-

Incubate for a defined period.

-

Collect the medium and analyze the formation of the metabolite by LC-MS/MS.

-

Calculate the fold induction of enzyme activity relative to the vehicle control.

-

Mandatory Visualizations

Caption: General pathway of drug metabolism involving Phase I (CYP450) and Phase II enzymes.

Caption: Experimental workflow for the in vitro CYP450 inhibition assay.

Caption: Experimental workflow for the in vitro CYP450 induction assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. admescope.com [admescope.com]

- 4. Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- and Inter-Species Differences in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 6. Role of biotransformation in drug-induced toxicity: influence of intra- and inter-species differences in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Effect of Isoasatone A on Glutathione Transferase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-transferases (GSTs) are a critical family of enzymes involved in cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide array of electrophilic compounds.[1][2] This process neutralizes potentially toxic substances and facilitates their excretion.[3] The activity of GSTs is a key biomarker in studies of drug metabolism, oxidative stress, and cancer research.[1] Isoasatone A, a compound of interest for its potential biological activities, can be investigated for its effects on GST activity to understand its mechanism of action and potential for therapeutic development.

This document provides a detailed protocol for assessing the influence of this compound on GST activity using a standard colorimetric assay with 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The GST-catalyzed conjugation of GSH to CDNB results in the formation of S-(2,4-dinitrophenyl)glutathione, a product that can be monitored by the increase in absorbance at 340 nm.[1][4] The rate of this increase is directly proportional to the GST activity in the sample.[1][4]

Principle of the Assay

The enzymatic reaction catalyzed by GST involves the conjugation of the thiol group of glutathione to the electrophilic center of CDNB. The resulting product, GS-DNB, absorbs light at 340 nm, allowing for a continuous spectrophotometric monitoring of the enzyme activity.

Reaction: GSH + CDNB --(Glutathione S-Transferase)--> S-(2,4-dinitrophenyl)glutathione + HCl[1]

Data Presentation

As no public quantitative data on the effect of this compound on GST activity is available, the following table is provided as a template for researchers to record and structure their experimental findings.

Table 1: Effect of this compound on Glutathione Transferase Activity

| This compound Concentration (µM) | Absorbance Change per Minute (ΔA340/min) | GST Specific Activity (µmol/min/mg) | % Inhibition/Activation |

| 0 (Control) | 0 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Experimental Protocols

Materials and Reagents

-

Glutathione S-Transferase (purified enzyme or from cell/tissue lysate)

-

This compound

-

1-Chloro-2,4-dinitrobenzene (CDNB)

-

Reduced L-Glutathione (GSH)

-

Phosphate Buffered Saline (PBS), pH 6.5

-

Dimethyl Sulfoxide (DMSO) or other suitable solvent for this compound

-

UV-transparent 96-well plates or quartz cuvettes

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Preparation of Reagents

-

Assay Buffer: Prepare PBS and adjust the pH to 6.5.[2]

-

100 mM CDNB Stock Solution: Dissolve CDNB in ethanol. Store at -20°C for up to one month. Avoid more than five freeze-thaw cycles.[2]

-

100 mM GSH Stock Solution: Prepare fresh by dissolving reduced glutathione in the assay buffer.[5]

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO.

-

Sample Preparation (Cell Lysate or Tissue Homogenate):

-

Cell Lysate: Wash cells with ice-cold PBS. Lyse cells in an appropriate volume of ice-cold assay buffer using sonication or homogenization. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is the cell lysate.[1][6]

-

Tissue Homogenate: Perfuse the tissue with PBS containing heparin to remove red blood cells. Homogenize the tissue in 5-10 volumes of ice-cold assay buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is the tissue homogenate.[1][7]

-

Assay Protocol

This protocol is designed for a 96-well plate format. For cuvette-based assays, adjust volumes accordingly.

-

Prepare Reaction Master Mix: For each reaction, prepare a working solution containing assay buffer, GSH, and CDNB. A common final concentration is 1 mM GSH and 1 mM CDNB.[1]

-

Set up the Plate:

-

Sample Wells: Add the sample (cell lysate, tissue homogenate, or purified GST) to the wells.

-

This compound Wells: Add the sample and varying concentrations of this compound. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

Blank/Negative Control Wells: Include a well with all components except the enzyme source (sample) to measure the non-enzymatic reaction between GSH and CDNB.[1]

-

Solvent Control Wells: Include a well with the sample and the same amount of solvent used for this compound to account for any effects of the solvent on enzyme activity.

-

-

Initiate the Reaction: Add the reaction master mix to all wells to start the enzymatic reaction.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-set to 340 nm and 25°C or 30°C.[2][8] Measure the absorbance every 30-60 seconds for a period of 5-10 minutes.[1] Ensure the readings fall within the linear range of the assay.

Calculation of GST Activity

-

Determine the rate of absorbance change per minute (ΔA340/min) from the linear portion of the reaction curve.

-

Subtract the ΔA340/min of the blank from the ΔA340/min of the samples.[2]

-

Calculate the GST activity using the Beer-Lambert law:

GST Activity (µmol/min/mL) = (ΔA340/min) / (ε * l)

-

ΔA340/min: Rate of absorbance change per minute (corrected for blank).

-

ε (Molar extinction coefficient of CDNB): 0.0096 µM⁻¹cm⁻¹[2]

-

l (path length in cm): This is typically 1 cm for a standard cuvette. For a 96-well plate, this value needs to be determined or provided by the instrument manufacturer.

-

-

To calculate the specific activity, divide the GST activity by the protein concentration of the sample (in mg/mL).

GST Specific Activity (µmol/min/mg) = GST Activity / [Protein]

-

Calculate the percent inhibition or activation by this compound relative to the solvent control.

Visualizations

Experimental Workflow

Caption: Workflow for GST activity assay with this compound.

Potential Signaling Pathway Involvement

GSTs are known to be involved in cellular signaling pathways, particularly in the modulation of stress-activated protein kinases.[9] For instance, GSTs can interact with and regulate the activity of key signaling molecules like c-Jun N-terminal kinase (JNK) and apoptosis signal-regulating kinase 1 (ASK1).[9] While the specific interaction of this compound with these pathways is unknown, a compound that modulates GST activity could potentially influence these downstream signaling events.